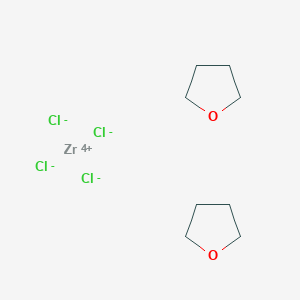
zirconium(4+) bis(THF) tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorobis(tetrahydrofuran)zirconium, also known as zirconium tetrachloride tetrahydrofuran complex, is a coordination compound with the formula ZrCl4·2OC4H8. This compound features zirconium in a +4 oxidation state, coordinated to two tetrahydrofuran (THF) molecules and four chloride ions. It is a white crystalline solid that is sensitive to moisture and air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachlorobis(tetrahydrofuran)zirconium can be synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction proceeds as follows :
ZrCl4+2THF→ZrCl4⋅2THF
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachlorobis(tetrahydrofuran)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The THF ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically stable in the +4 oxidation state.
Coordination Reactions: The compound can form complexes with other Lewis bases.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation-Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include new zirconium complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Tetrachlorobis(tetrahydrofuran)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions and the preparation of fluorocarbon materials.
Biology: While not commonly used directly in biological systems, its derivatives and complexes can be explored for potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of tetrachlorobis(tetrahydrofuran)zirconium primarily involves its role as a Lewis acid. The zirconium center can coordinate with electron-rich species, facilitating various chemical reactions. In catalytic applications, it activates substrates by coordinating to them, thereby lowering the activation energy and increasing the reaction rate. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved[6][6].
Vergleich Mit ähnlichen Verbindungen
Tetrachlorobis(tetrahydrofuran)titanium: Similar in structure but contains titanium instead of zirconium.
Zirconium tetrachloride: Lacks the tetrahydrofuran ligands and has different reactivity and applications.
Uniqueness: Tetrachlorobis(tetrahydrofuran)zirconium is unique due to its specific coordination environment, which imparts distinct catalytic properties. The presence of THF ligands makes it soluble in organic solvents and enhances its reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C8H16Cl4O2Zr |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
oxolane;zirconium(4+);tetrachloride |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
VDJJKYYENYIHFF-UHFFFAOYSA-J |
Kanonische SMILES |
C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
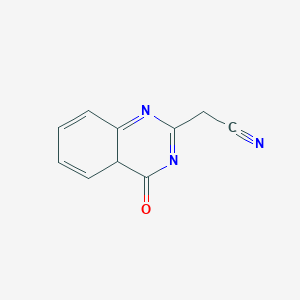
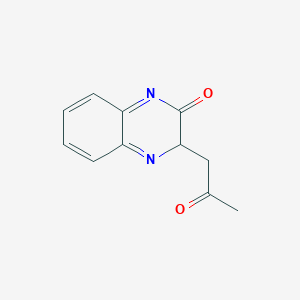
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
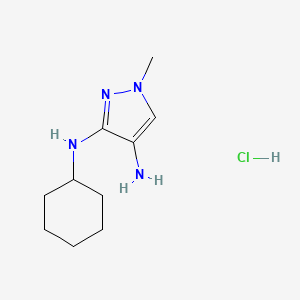
![1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348194.png)
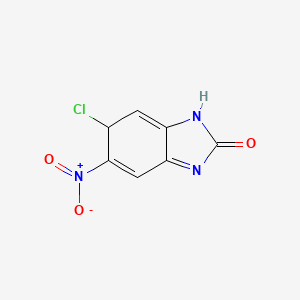
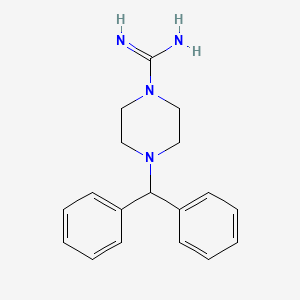
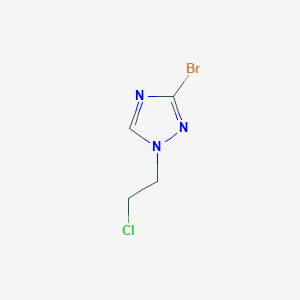
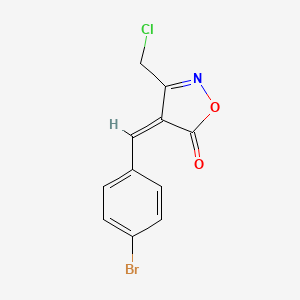
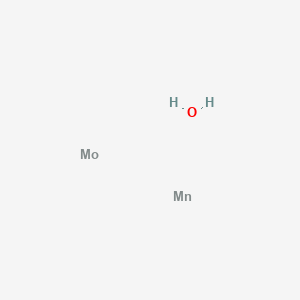
![(1S,3S,6S,7Z,10Z,13R,16S,17S,18S,21R,22R,23Z)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B12348232.png)
![5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-1,2,3,3a,4,5,6,7a-octahydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348257.png)
![Phosphoric acid, mono(2,3-dihydroxypropyl) mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12348259.png)
